
2,2-Difluorocyclopropyl 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluorocyclopropyl 4-methylbenzenesulfonate is an organic compound that features a cyclopropane ring substituted with two fluorine atoms and a 4-methylbenzenesulfonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorocyclopropyl 4-methylbenzenesulfonate typically involves the reaction of 2,2-difluorocyclopropylmethanol with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities.
化学反応の分析
Types of Reactions
2,2-Difluorocyclopropyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Ring-Opening Reactions: The strained cyclopropane ring can be opened under certain conditions, leading to the formation of more stable products.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, thiols), and oxidizing agents (e.g., potassium permanganate). Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions typically yield products where the sulfonate group is replaced by the nucleophile, while ring-opening reactions can produce a variety of linear or cyclic compounds .
科学的研究の応用
2,2-Difluorocyclopropyl 4-methylbenzenesulfonate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a valuable building block for designing new materials with specific properties.
Organic Synthesis: The compound serves as a versatile reagent in various organic transformations, enabling the synthesis of complex molecules.
作用機序
The mechanism of action of 2,2-Difluorocyclopropyl 4-methylbenzenesulfonate involves its ability to undergo nucleophilic substitution and ring-opening reactions. The presence of the fluorine atoms and the sulfonate group influences the compound’s reactivity by stabilizing transition states and intermediates. This makes it a useful reagent in reactions that require high selectivity and efficiency .
類似化合物との比較
Similar Compounds
2,2-Difluorocyclopropanemethanol: Similar in structure but lacks the sulfonate group, making it less reactive in certain nucleophilic substitution reactions.
4-Methylbenzenesulfonyl Chloride: Contains the sulfonate group but lacks the cyclopropane ring, limiting its use in ring-opening reactions.
Uniqueness
2,2-Difluorocyclopropyl 4-methylbenzenesulfonate is unique due to the combination of the strained cyclopropane ring and the electron-withdrawing sulfonate group. This combination enhances its reactivity and makes it a valuable reagent in various chemical transformations .
特性
分子式 |
C10H10F2O3S |
|---|---|
分子量 |
248.25 g/mol |
IUPAC名 |
(2,2-difluorocyclopropyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H10F2O3S/c1-7-2-4-8(5-3-7)16(13,14)15-9-6-10(9,11)12/h2-5,9H,6H2,1H3 |
InChIキー |
QDOUPYWOXVTNIF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC2(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


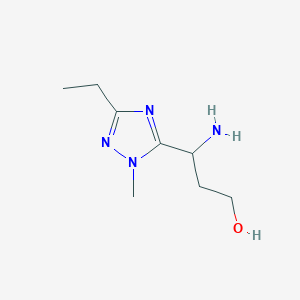
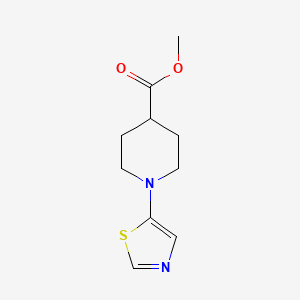
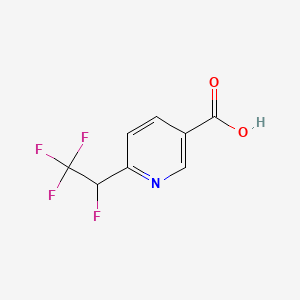
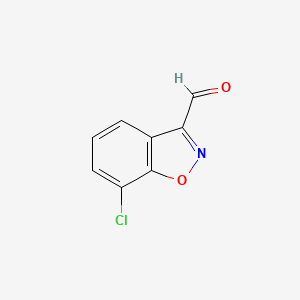
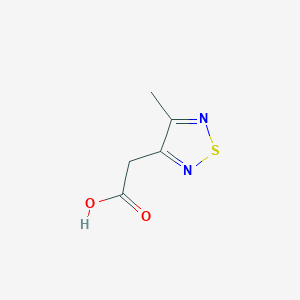
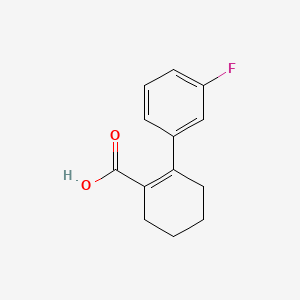
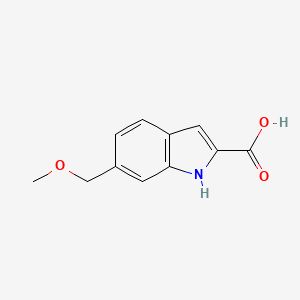
![1-[1-(2,2-Dimethoxyethyl)cyclopentyl]methanamine](/img/structure/B13468256.png)
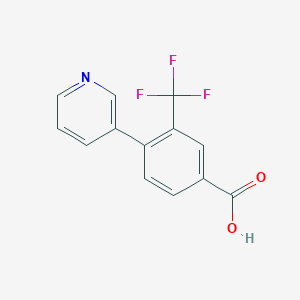
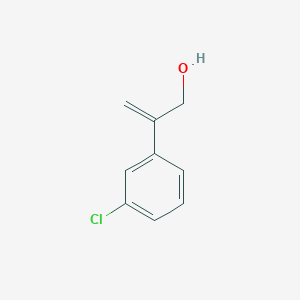
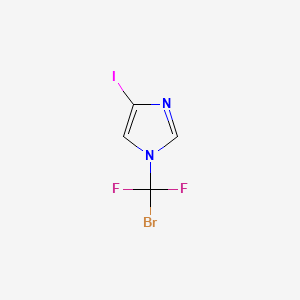
![(2S,3S,4R,5S)-2-[6-amino-8-(piperidin-1-yl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13468299.png)
![N-[2-(methylsulfanyl)ethyl]methanesulfonamide](/img/structure/B13468305.png)
![2-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-amine](/img/structure/B13468314.png)
